molecular formula C15H13N3O4S B14402438 5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 87373-64-6

5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B14402438
CAS No.: 87373-64-6
M. Wt: 331.3 g/mol
InChI Key: GECGCAGAPGBBBQ-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch Dihydropyridine Synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Subsequent oxidation or dehydrogenation yields pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hantzsch reaction conditions to improve yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various ethers or esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its potential for diverse applications in medicinal chemistry and materials science sets it apart from other similar compounds.

Properties

CAS No.

87373-64-6

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

5-(dimethoxymethyl)-2-(4-nitrophenyl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O4S/c1-21-15(22-2)11-7-10(8-16)14(17-9-11)23-13-5-3-12(4-6-13)18(19)20/h3-7,9,15H,1-2H3

InChI Key

GECGCAGAPGBBBQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-])C#N)OC

Origin of Product

United States

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